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Introduction
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide

bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine,

phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin is a key parameter in

various research and development areas, including basic enzymology, drug discovery, and

quality control of pharmaceutical preparations. Spectrophotometric assays are widely used for

their simplicity, sensitivity, and suitability for high-throughput screening. These methods

typically employ a chromogenic substrate that, upon cleavage by chymotrypsin, releases a

product that can be quantified by measuring its absorbance at a specific wavelength.

This document provides detailed protocols for the spectrophotometric measurement of

chymotrypsin activity using two common substrates: N-Benzoyl-L-tyrosine ethyl ester (BTEE)

and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA).

Principle of the Assay
The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of

a specific substrate.
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With BTEE as a substrate, the hydrolysis yields N-Benzoyl-L-tyrosine, which leads to an

increase in absorbance at 256 nm.[1][2]

With S-AAPF-pNA as a substrate, chymotrypsin cleaves the peptide bond, releasing p-

nitroaniline (pNA).[3][4] This yellow-colored product can be measured at 405-410 nm.[3][5]

The rate of the increase in absorbance is directly proportional to the chymotrypsin activity

under the specified assay conditions.

Quantitative Data Summary
The following tables summarize key quantitative data for the chymotrypsin activity assays.

Table 1: Assay Parameters for Different Substrates

Parameter BTEE Assay S-AAPF-pNA Assay

Wavelength (λ) 256 nm[1][2] 405 nm[3]

Optimal pH 7.8[1][2] 7.5 - 8.3[3][6]

Optimal Temperature 25 °C[1][2] 25 °C - 37 °C[3][7]

Molar Extinction Coefficient (ε)
964 M⁻¹cm⁻¹ (for BTEE

hydrolysis)[2]

8,800 M⁻¹cm⁻¹ (for p-

nitroaniline)[6][8]

Table 2: Kinetic Parameters of Chymotrypsin

Substrate Km (Michaelis Constant) kcat (Turnover Number)

S-AAPF-pNA 60 µM[5] Varies with conditions[8]

BTEE Varies with conditions Varies with conditions

Experimental Protocols
Protocol 1: Chymotrypsin Activity Assay using BTEE
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This protocol is a continuous spectrophotometric rate determination based on the hydrolysis of

N-Benzoyl-L-tyrosine ethyl ester (BTEE).[1][9]

Materials:

α-Chymotrypsin

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)[1]

Trizma® Base[1]

Methanol[1]

Calcium Chloride, dihydrate[1]

Hydrochloric Acid (HCl)[1]

Ultrapure water

Spectrophotometer with temperature control

Quartz cuvettes

Reagent Preparation:

80 mM Tris-HCl Buffer (pH 7.8 at 25 °C): Prepare a 1.0 M Trizma Base stock solution. Dilute

the stock solution 12.5-fold with ultrapure water and adjust the pH to 7.8 at 25 °C with 1 M

HCl.[1]

1.18 mM BTEE Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol in a 100 mL

volumetric flask. Bring the final volume to 100 mL with ultrapure water.[1]

2 M Calcium Chloride (CaCl₂) Solution: Dissolve 29.4 g of CaCl₂ dihydrate in 100 mL of

ultrapure water.[1]

1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with ultrapure water. Keep on ice.[1]
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Enzyme Solution: Immediately before use, prepare a solution of α-Chymotrypsin (e.g., 1

mg/mL) in cold 1 mM HCl. Further dilute to a working concentration of 10-30 µg/mL in cold 1

mM HCl.[2][9]

Assay Procedure:

Set the spectrophotometer to 256 nm and equilibrate to 25 °C.[2]

In a quartz cuvette, prepare the reaction mixture by adding:

1.5 mL of 80 mM Tris-HCl buffer, pH 7.8 with 0.1 M CaCl₂.[2]

1.4 mL of 1.18 mM BTEE solution.[2]

Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach temperature

equilibrium.[2]

Record the blank rate, if any.

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.[2]

Immediately mix by inversion and record the increase in absorbance at 256 nm for

approximately 5 minutes.[1][2]

Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear

portion of the curve.[2]

Calculation of Activity:

One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of

BTEE per minute at pH 7.8 and 25 °C.[1][2]

Units/mg = (ΔA₂₅₆/min * 1000) / (964 * mg enzyme/mL in reaction mixture)[2]

Protocol 2: Chymotrypsin Activity Assay using S-AAPF-
pNA
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This protocol utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide,

which releases the yellow product p-nitroaniline upon cleavage.[3][4]

Materials:

α-Chymotrypsin

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA)[10]

Tris-HCl buffer

Calcium Chloride (CaCl₂)

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock

Hydrochloric Acid (HCl)

Spectrophotometer or microplate reader

Reagent Preparation:

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂): Dissolve the appropriate

amount of Tris base in water, add CaCl₂, and adjust the pH to 8.0 with HCl.

Substrate Stock Solution: Dissolve S-AAPF-pNA in DMSO or DMF to a concentration of 10-

20 mM. This stock can be stored at -20°C.[5]

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the

desired final concentration (e.g., 100 µM).[11]

Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the

desired concentration in assay buffer just before use.

Assay Procedure (96-well plate format):

Set the microplate reader to 405 nm and the desired temperature (e.g., 25 °C or 37 °C).

Add 180 µL of the working substrate solution to each well.
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Add 20 µL of the diluted enzyme solution to initiate the reaction.

For the blank, add 20 µL of assay buffer instead of the enzyme solution.

Immediately start recording the absorbance at 405 nm every minute for 10-30 minutes.

Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of

the curve.

Calculation of Activity:

The activity is calculated based on the rate of p-nitroaniline formation using the Beer-Lambert

law.

Activity (µmol/min/mL) = (ΔA₄₀₅/min * Reaction Volume (mL)) / (ε * Path Length (cm))

Where ε (molar extinction coefficient of p-nitroaniline) = 8,800 M⁻¹cm⁻¹.[6][8]
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Caption: Catalytic cycle of chymotrypsin showing the formation of the acyl-enzyme

intermediate.
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Experimental Workflow for Spectrophotometric Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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